molecular formula C10H16Cl2N2O B1402641 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride CAS No. 1361116-17-7

2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride

Cat. No. B1402641
M. Wt: 251.15 g/mol
InChI Key: UNGDUDODENPDEW-UHFFFAOYSA-N
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Description

  • Chemical Structure : The compound consists of a pyridine ring substituted with a pyrrolidine moiety at position 6 and a hydroxyl group at position 4. The two chlorine atoms are present as dihydrochloride salt .

Synthesis Analysis

  • Functionalization : Preformed pyrrolidine rings (e.g., proline derivatives) can be further modified to introduce the desired substituents .

Molecular Structure Analysis

  • Stereoisomers due to the stereogenicity of carbons in the pyrrolidine ring .

Chemical Reactions Analysis

  • Ring Closure Reactions : Formation of other heterocyclic derivatives .

Scientific Research Applications

Synthesis and Derivatives

  • Compounds related to 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride have been synthesized and explored for their biological properties. Notably, derivatives containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings, in addition to pyrimidine fragments, were found to exhibit pronounced plant growth stimulating effects (Pivazyan et al., 2019).

Structural and Spectral Studies

  • Thioanalogues of N-1-methylanabasine and nicotine, including compounds structurally similar to 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride, have been synthesized. Their structures were confirmed using various spectroscopic methods and X-ray diffraction analysis (Wojciechowska-Nowak et al., 2011).

Application in Medicine and Industry

  • Pyrrolidines, a group that includes 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride, are significant due to their biological effects and applications in medicine and industry, such as in dyes or agrochemical substances. The paper by Żmigrodzka et al. (2022) highlights the significance of studying the chemistry of pyrrolidines for modern science (Żmigrodzka et al., 2022).

Drug Design and Cognitive Disorders

  • A related compound, PF-04447943, identified as a novel PDE9A inhibitor, demonstrates the potential medical applications of compounds structurally similar to 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride. It has shown efficacy in rodent models of cognitive disorders and has advanced into clinical trials (Verhoest et al., 2012).

Crystal Structure Analysis

  • The crystal structure of triprolidinium cation, a compound related to 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride, was analyzed, providing insights into molecular interactions and protonation states (Dayananda et al., 2012).

Ligand Development

  • Research on novel optically active 2-(pyrazol-1-yl)pyridines, which are structurally related to the compound of interest, has led to the development of new chiral N,N-donating ligands. These findings illustrate the versatility of pyridine derivatives in ligand development (Kowalczyk & Skarżewski, 2005).

properties

IUPAC Name

2-methyl-6-pyrrolidin-2-yl-1H-pyridin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-7-5-8(13)6-10(12-7)9-3-2-4-11-9;;/h5-6,9,11H,2-4H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGDUDODENPDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 2
2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 3
2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 4
2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride
Reactant of Route 6
2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride

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